molecular formula C6H8N2O3S B11821317 Amino(pyridin-2-yl)methanesulfonic acid

Amino(pyridin-2-yl)methanesulfonic acid

Cat. No.: B11821317
M. Wt: 188.21 g/mol
InChI Key: XBEHZYZWYATBCI-UHFFFAOYSA-N
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Description

Amino(pyridin-2-yl)methanesulfonic acid is an organic compound that features a pyridine ring substituted with an amino group and a methanesulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino(pyridin-2-yl)methanesulfonic acid typically involves the reaction of 2-aminopyridine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Amino(pyridin-2-yl)methanesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

Amino(pyridin-2-yl)methanesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Amino(pyridin-2-yl)methanesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino(pyridin-2-yl)methanesulfonic acid is unique due to its combination of a pyridine ring with both an amino group and a methanesulfonic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

amino(pyridin-2-yl)methanesulfonic acid

InChI

InChI=1S/C6H8N2O3S/c7-6(12(9,10)11)5-3-1-2-4-8-5/h1-4,6H,7H2,(H,9,10,11)

InChI Key

XBEHZYZWYATBCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(N)S(=O)(=O)O

Origin of Product

United States

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